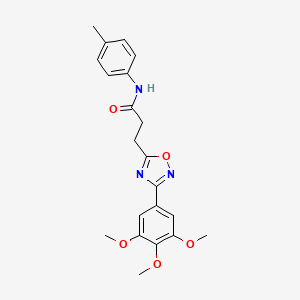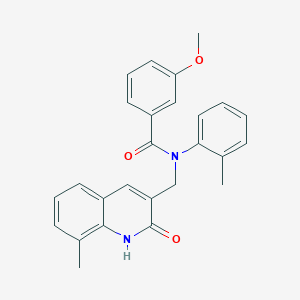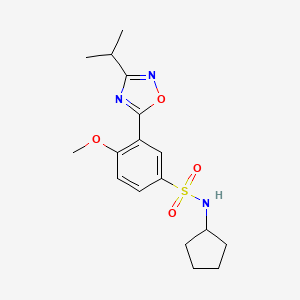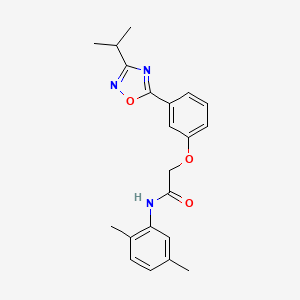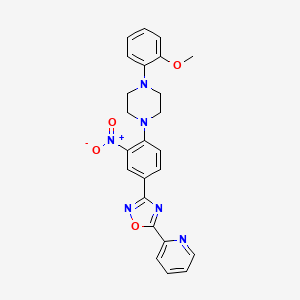
1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide, also known as JNJ-42165279, is a small molecule drug that belongs to the class of piperidine carboxamides. It has been developed and studied for its potential therapeutic application in various diseases, including pain, inflammation, and addiction.
Mechanism of Action
The exact mechanism of action of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is involved in the regulation of pain, stress, and addiction. By blocking the NOP receptor, this compound is thought to reduce pain and inflammation, as well as the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have potent analgesic and anti-inflammatory effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the blockade of the NOP receptor, which is involved in the regulation of pain, stress, and addiction. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide for lab experiments is its potency and selectivity for the NOP receptor, which allows for precise targeting of this receptor in preclinical studies. Additionally, this compound has a favorable pharmacokinetic profile, which makes it suitable for oral administration in animal models. However, one limitation of this compound is its relatively high cost, which may limit its use in large-scale preclinical studies.
Future Directions
There are several future directions for the study of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide. One potential application is in the treatment of chronic pain and inflammation, where this compound may offer a novel therapeutic approach by targeting the NOP receptor. Another potential application is in the treatment of addiction, where this compound may be useful in reducing drug-seeking behavior and the reinforcing effects of drugs of abuse. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
Synthesis Methods
1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide is synthesized through a multi-step process that involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with N-phenylpiperidine-4-carboxamide in the presence of a base, followed by purification and isolation of the product. The yield of the synthesis process is reported to be high, and the purity of the final product is confirmed using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide has been studied extensively for its potential therapeutic application in various diseases, including pain, inflammation, and addiction. In preclinical studies, this compound has been shown to have potent analgesic and anti-inflammatory effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction. These findings have led to the development of this compound as a potential drug candidate for the treatment of chronic pain, inflammation, and addiction.
properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O4S/c1-14-13-18(7-8-19(14)30-2)31(28,29)26-11-9-15(10-12-26)20(27)25-17-5-3-16(4-6-17)21(22,23)24/h3-8,13,15H,9-12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUACKLHPQYTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

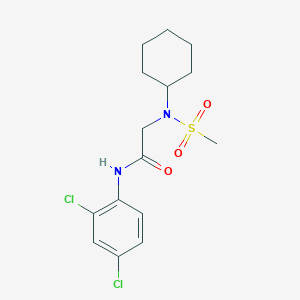
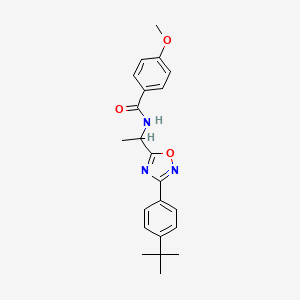



![3-(3-methoxyphenyl)-5-oxo-N-[(oxolan-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703792.png)


![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7703808.png)
